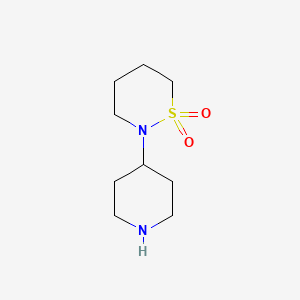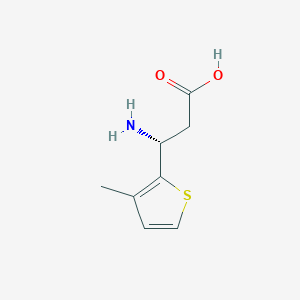![molecular formula C12H16Cl2N2O2 B13297124 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid](/img/structure/B13297124.png)
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a dichlorophenyl group and a dimethylaminoethyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 3,4-dichlorophenylacetic acid is activated by the coupling agent, followed by the addition of 2-(dimethylamino)ethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent selection, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)acetic acid: Lacks the dimethylaminoethyl group.
2-(4-Chlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid: Has a single chlorine atom on the phenyl ring.
2-(3,4-Dichlorophenyl)-2-{[2-(methylamino)ethyl]amino}acetic acid: Has a methylamino group instead of a dimethylamino group.
Uniqueness
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid is unique due to the presence of both the dichlorophenyl and dimethylaminoethyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C12H16Cl2N2O2 |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18) |
InChI Key |
NPFRQADJRYXIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


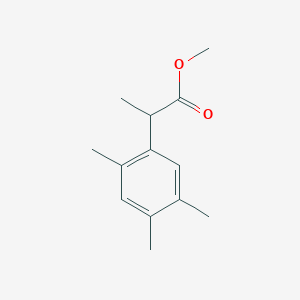

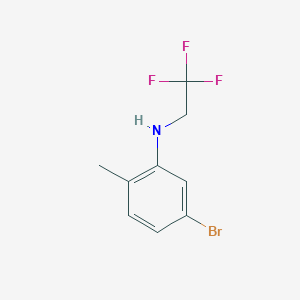
![9-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13297076.png)
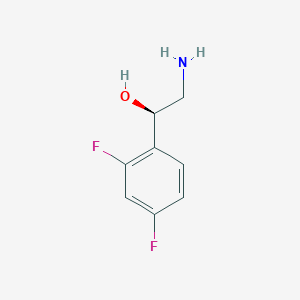
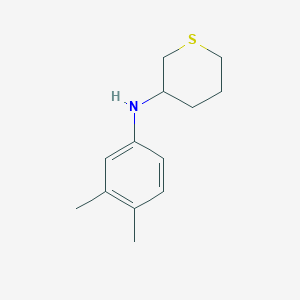
![(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13297085.png)
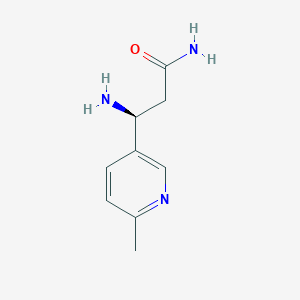

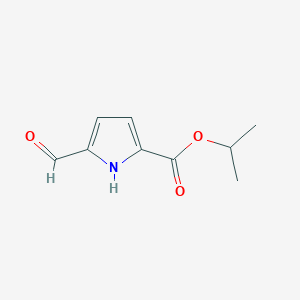
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13297097.png)
